(+/-)2'-Epi-orobanchol
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Overview
Description
(+/-)2’-Epi-orobanchol is a stereoisomer of orobanchol, a type of strigolactone. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and interactions with symbiotic fungi and parasitic plants. (+/-)2’-Epi-orobanchol is particularly significant due to its role in stimulating the germination of parasitic plant seeds and its involvement in plant architecture regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)2’-Epi-orobanchol involves several steps, starting from carlactonoic acid. Cytochrome P450 monooxygenases catalyze the conversion of carlactonoic acid to orobanchol and its diastereomer, (+/-)2’-Epi-orobanchol . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of (+/-)2’-Epi-orobanchol is not yet widely established due to its complex synthesis and the need for specific enzymes. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production processes in the future .
Chemical Reactions Analysis
Types of Reactions
(+/-)2’-Epi-orobanchol undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its biosynthesis and functional roles in plants .
Common Reagents and Conditions
Common reagents used in the reactions involving (+/-)2’-Epi-orobanchol include cytochrome P450 monooxygenases and carlactonoic acid. The reactions typically occur under controlled conditions to maintain the integrity of the compound .
Major Products
The major products formed from the reactions involving (+/-)2’-Epi-orobanchol include orobanchol and other strigolactone derivatives. These products play significant roles in plant development and interactions with other organisms .
Scientific Research Applications
(+/-)2’-Epi-orobanchol has several scientific research applications:
Mechanism of Action
(+/-)2’-Epi-orobanchol exerts its effects through its role as a plant hormone. It interacts with specific molecular targets, including cytochrome P450 monooxygenases, to regulate plant development and interactions with other organisms. The pathways involved include the biosynthesis of strigolactones and their signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Strigol
- Sorgolactone
- Alectrol
- 5-Deoxystrigol
Uniqueness
(+/-)2’-Epi-orobanchol is unique due to its specific stereochemistry and its role in stimulating the germination of parasitic plant seeds. Its interactions with cytochrome P450 monooxygenases and its involvement in plant architecture regulation further distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aR,4R,8bR)-4-hydroxy-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m0/s1 |
InChI Key |
CDBBMEYPRMUMTR-KXEHWYTKSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3[C@H](C4=C([C@@H]3OC2=O)C(CCC4)(C)C)O |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |
Origin of Product |
United States |
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